HDAC8 Isoform Discrimination
The 1H-indole-6-carboxamide derivative PCI-34051 (N-hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide) demonstrates potent and selective HDAC8 inhibition with an IC₅₀ of 10 nM. This compound exhibits >200-fold selectivity over HDAC isoforms 1, 2, 3, 6, and 10. Specifically, IC₅₀ values for comparator HDAC isoforms are: HDAC1 (4 μM), HDAC2 (>50 μM), HDAC3 (>50 μM), HDAC6 (2.9 μM), and HDAC10 (13 μM) [1]. This selectivity profile is directly attributable to the 1H-indole-6-carboxamide core scaffold, as modifications to alternative indole regioisomers or heterocyclic cores result in loss of this isoform discrimination . The 6-carboxamide positioning is critical for the hydroxamic acid zinc-binding group orientation within the HDAC8 catalytic pocket.
| Evidence Dimension | HDAC8 inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (HDAC8); >200-fold selectivity over HDAC1, 2, 3, 6, 10 |
| Comparator Or Baseline | HDAC1 (IC₅₀ = 4 μM); HDAC2 (IC₅₀ > 50 μM); HDAC3 (IC₅₀ > 50 μM); HDAC6 (IC₅₀ = 2.9 μM); HDAC10 (IC₅₀ = 13 μM) |
| Quantified Difference | ≥200-fold to >5,000-fold lower potency against non-HDAC8 isoforms |
| Conditions | In vitro enzymatic inhibition assay; cell-free system |
Why This Matters
This selectivity enables HDAC8-specific mechanistic studies without confounding effects from other HDAC isoforms, making 1H-indole-6-carboxamide derivatives essential for epigenetic target validation programs.
- [1] EpigenHub. (n.d.). PCI 34051: N-hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide; HDAC8 inhibitor with IC₅₀ = 0.01 μM. Retrieved from epigenhub.com. View Source
